molecular formula C13H11NO3S2 B307660 4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID

4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID

Cat. No.: B307660
M. Wt: 293.4 g/mol
InChI Key: PXOZZALUUBNNST-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethylsulfanyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anti-inflammatory effects are linked to the inhibition of specific enzymes involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfanyl group and benzoic acid moiety provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H11NO3S2

Molecular Weight

293.4 g/mol

IUPAC Name

4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid

InChI

InChI=1S/C13H11NO3S2/c1-2-18-13-14-10(12(17)19-13)7-8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)/b10-7-

InChI Key

PXOZZALUUBNNST-YFHOEESVSA-N

SMILES

CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1

Isomeric SMILES

CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)S1

Canonical SMILES

CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1

Origin of Product

United States

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